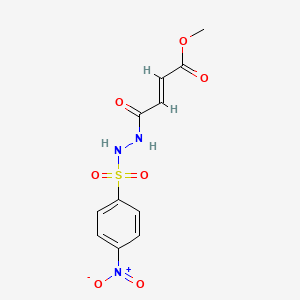
3-Nitro-1-fluoranthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-fluoranthenol is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO2). The nitro group is known for its high dipole moment and polar character, which significantly influences the physical and chemical properties of the compound .
Preparation Methods
The synthesis of 3-Nitro-1-fluoranthenol typically involves multi-step reactionsThe nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
3-Nitro-1-fluoranthenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-Nitro-1-fluoranthenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of nitro compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-1-fluoranthenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, RNA, and proteins. These interactions can lead to the inhibition of essential cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3-Nitro-1-fluoranthenol can be compared with other nitro compounds such as 3-nitro-1,2,4-triazol-5-one and nitrobenzene. While all these compounds contain the nitro group, their chemical properties and applications differ significantly:
3-Nitro-1,2,4-triazol-5-one: Known for its use in insensitive munitions due to its stability and safety.
Nitrobenzene: Widely used in the production of aniline and other industrial chemicals.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the nitro and hydroxyl groups, making it versatile for various applications.
Properties
CAS No. |
115664-54-5 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)12-7-3-6-10-9-4-1-2-5-11(9)16(14)15(10)12/h1-8,18H |
InChI Key |
LFZOEZZSTIDRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)




![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
